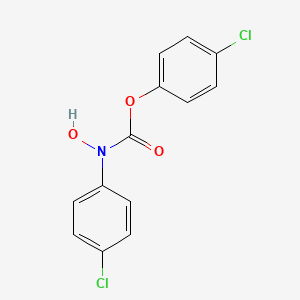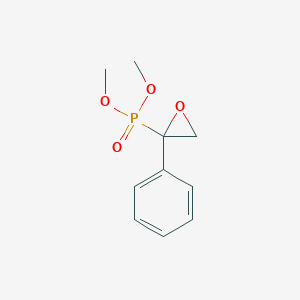
Dimethyl (2-phenyloxiran-2-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2-phenyloxiran-2-yl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a 2-phenyloxirane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl (2-phenyloxiran-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 2-phenyloxirane under basic conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the dimethyl phosphite, facilitating its nucleophilic attack on the oxirane ring .
Another method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with a halogenated oxirane derivative. This reaction proceeds under mild conditions and can be catalyzed by various metal catalysts .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (2-phenyloxiran-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the oxirane ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dimethyl (2-phenyloxiran-2-yl)phosphonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organophosphorus compounds.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Material Science: It is used in the development of novel materials with unique properties, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of dimethyl (2-phenyloxiran-2-yl)phosphonate involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phosphonate group can also participate in coordination chemistry, forming complexes with metal ions and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl (2-oxopropyl)phosphonate
- Diethyl (2-phenyloxiran-2-yl)phosphonate
- Dimethyl (2-methyl-4-oxopent-2-yl)phosphonate
Uniqueness
Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
13340-63-1 |
|---|---|
Fórmula molecular |
C10H13O4P |
Peso molecular |
228.18 g/mol |
Nombre IUPAC |
2-dimethoxyphosphoryl-2-phenyloxirane |
InChI |
InChI=1S/C10H13O4P/c1-12-15(11,13-2)10(8-14-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clave InChI |
ITFNUFRPJXWVCY-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C1(CO1)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


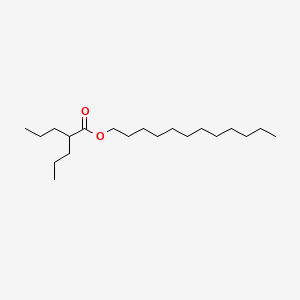
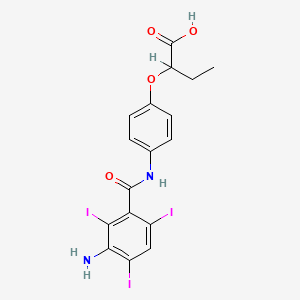
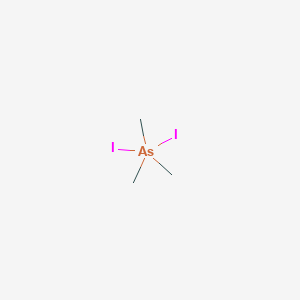
![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)
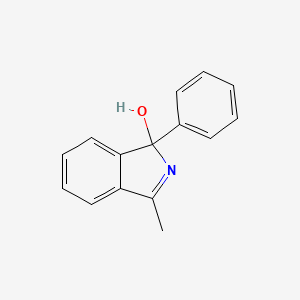
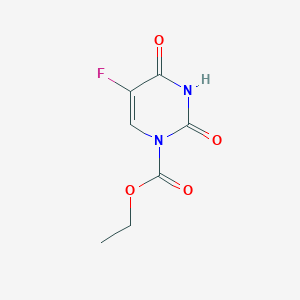
![N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide](/img/structure/B14706628.png)
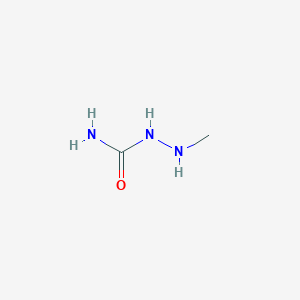

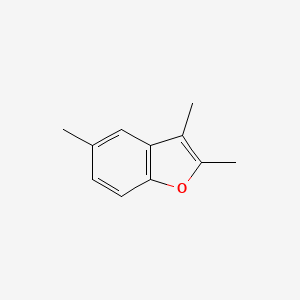
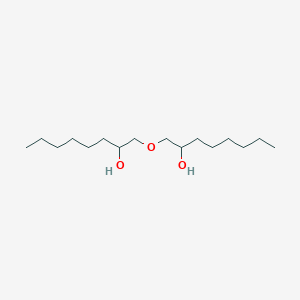
![1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14706655.png)
